1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine
CAS No.: 71862-70-9
Cat. No.: VC4954234
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71862-70-9 |
|---|---|
| Molecular Formula | C15H16ClNO2S |
| Molecular Weight | 309.81 |
| IUPAC Name | 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
| Standard InChI Key | WWTHZWQDHGXSFI-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is C₁₅H₁₆ClNO₂S, with a molar mass of 309.81 g/mol. Its IUPAC name, 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine, reflects the sulfonyl bridge connecting the piperidine and 4-chloronaphthalene groups. The stereoelectronic properties of this compound are influenced by the electron-withdrawing sulfonyl group and the aromatic chloronaphthalene system, which collectively enhance its stability and reactivity in biological environments.
Synthesis and Manufacturing Processes
Industrial synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine typically involves a two-step protocol starting from commercially available 4-chloronaphthalene-1-sulfonyl chloride and piperidine. The first step entails nucleophilic substitution, where the sulfonyl chloride reacts with piperidine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. This is followed by purification via recrystallization or column chromatography to isolate the product.
Key reaction parameters include:
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Temperature: 0–25°C to minimize side reactions.
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Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to piperidine.
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Catalysts: Triethylamine or pyridine to neutralize HCl byproducts.
Continuous flow reactors have been proposed for large-scale production, offering advantages in yield consistency and thermal management.
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational predictions suggest moderate lipophilicity (LogP ≈ 3.2) due to the chloronaphthalene moiety. The sulfonyl group enhances aqueous solubility marginally, making the compound suitable for formulation in dimethyl sulfoxide (DMSO) or ethanol for biological assays.
| Property | Value |
|---|---|
| Molecular Weight | 309.81 g/mol |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface | 45.8 Ų |
Table 1: Computed physicochemical properties of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine .
Sulfonamide derivatives, including 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine, exhibit broad-spectrum enzyme inhibitory activity. Molecular docking studies suggest competitive binding to acetylcholinesterase (AChE) and urease active sites, disrupting substrate access . For example, structurally analogous compounds demonstrate IC₅₀ values as low as 0.63 µM against urease, far surpassing the reference drug thiourea (IC₅₀ = 21.25 µM) .
Antibacterial assays reveal moderate activity against Salmonella typhi and Bacillus subtilis, though potency varies with substituents on the piperidine ring . The chloronaphthalene group likely enhances membrane permeability, while the sulfonyl moiety facilitates hydrogen bonding with bacterial targets .
Applications in Scientific Research
This compound serves as a versatile intermediate in drug discovery. Recent applications include:
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Protease Inhibitor Development: Modifications to the piperidine ring have yielded derivatives with enhanced selectivity for HIV-1 protease.
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Anticancer Agents: Sulfonamide-bearing compounds exhibit apoptosis-inducing effects in glioblastoma cell lines, though specific data for this derivative are pending .
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Material Science: The rigid naphthalene core has been exploited in liquid crystal engineering.
Comparison with Structural Analogues
Introducing alkyl groups to the piperidine ring alters bioactivity and pharmacokinetics. For instance, 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine (C₁₆H₁₈ClNO₂S, 323.8 g/mol) shows a 15% increase in LogP (4.2) and improved in vitro metabolic stability .
| Parameter | Target Compound | 3-Methyl Derivative |
|---|---|---|
| Molecular Formula | C₁₅H₁₆ClNO₂S | C₁₆H₁₈ClNO₂S |
| Molecular Weight | 309.81 g/mol | 323.8 g/mol |
| XLogP3-AA | 3.2 | 4.2 |
| Rotatable Bonds | 2 | 2 |
Table 2: Structural and physicochemical comparison with 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine .
Future Research Directions
Despite its promise, gaps persist in understanding the in vivo efficacy and toxicity of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine. Prioritized studies should include:
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